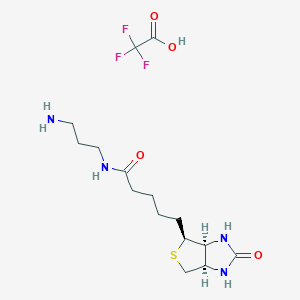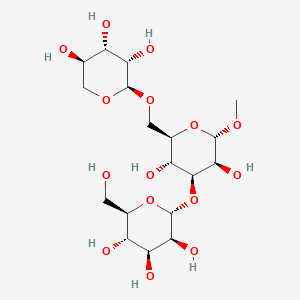
Fucosyllactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fucosyllactose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Fucosyllactose is soluble (in water) and a very weakly acidic compound (based on its pKa).
Scientific Research Applications
Metabolic Engineering and Production
Fucosyllactose, including its forms 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL), is a critical component in human milk and is utilized as a nutritional additive in infant formula, primarily due to its biological functions such as promoting bifidobacteria growth, inhibiting pathogen infection, and enhancing immune response. Research has extensively focused on the metabolic engineering of Escherichia coli for efficient production of these compounds. For instance, Huang et al. (2017) developed a synthetic biology approach for the biosynthesis of 2'-FL and 3-FL in engineered Escherichia coli, achieving significant production levels. Similarly, Chin et al. (2016) employed the salvage guanosine 5′-diphosphate (GDP)-l-fucose biosynthetic pathway in engineered Escherichia coli for the production of 2-FL, significantly enhancing yield and productivity through genetic modifications (Huang et al., 2017) (Chin et al., 2016).
properties
CAS RN |
108795-32-0 |
|---|---|
Product Name |
Fucosyllactose |
Molecular Formula |
C18H32O15 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-2-methoxy-6-[[(2R,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-28-16-14(27)15(33-18-13(26)11(24)9(22)6(2-19)31-18)10(23)7(32-16)4-30-17-12(25)8(21)5(20)3-29-17/h5-27H,2-4H2,1H3/t5-,6-,7-,8+,9-,10-,11+,12+,13+,14+,15+,16+,17-,18-/m1/s1 |
InChI Key |
RTVRUWIBAVHRQX-PMEZUWKYSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((1H-Pyrrolo[2,3-B]pyridin-4-YL)oxy)-3-fluoroaniline](/img/structure/B1628029.png)
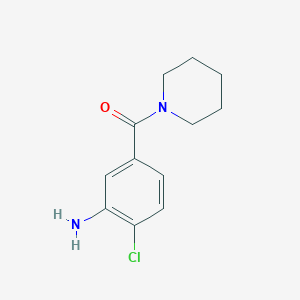

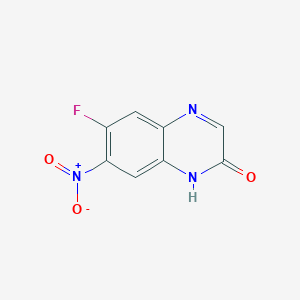

![(2R)-2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate](/img/structure/B1628037.png)

![3-(2-Methylnaphtho[1,2-d]thiazol-1-ium-1-yl)propane-1-sulfonate hydrate](/img/structure/B1628039.png)
![N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid](/img/structure/B1628040.png)
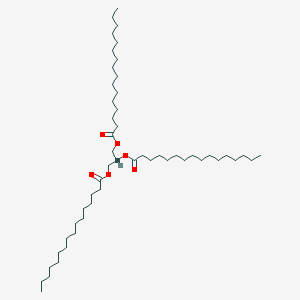

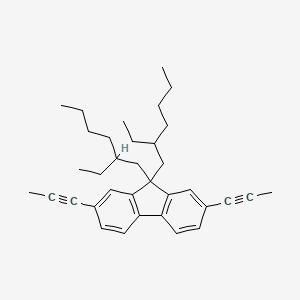
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanyl(113C)butanoic acid](/img/structure/B1628047.png)
